Avanbulin (BAL27862) is a highly potent, synthetic microtubule-targeted agent (MTA) that specifically binds to the colchicine site of unassembled tubulin [1]. For procurement and material selection, its critical baseline properties include a robust solubility profile in DMSO (≥10 mg/mL) and a highly consistent median inhibitory concentration (IC50) of 10–14 nM across diverse tumor cell lines. Unlike crude extracts or generic tubulin poisons, Avanbulin provides precise 1:1 molar binding stoichiometry (Kd = 244 nM) without inducing tubulin oligomerization, making it a highly reproducible active pharmaceutical ingredient (API) reference for in vitro pharmacology and the direct precursor/active moiety for evaluating its clinical prodrug, lisavanbulin (BAL101553) [REFS-1, REFS-3].
Substituting Avanbulin with conventional MTAs such as paclitaxel, vinblastine, or standard colchicine fundamentally compromises experimental integrity in multidrug-resistant (MDR) models [1]. Generic MTAs are highly susceptible to efflux by P-glycoprotein (P-gp/MDR1) and frequently lose efficacy in tumors with tubulin isotype mutations [2]. In contrast, Avanbulin is structurally distinct and evades these common efflux mechanisms, retaining its low-nanomolar antiproliferative activity in taxane- and vinca-alkaloid-resistant cell lines [1]. Furthermore, Avanbulin elicits a distinct microtubule-severing phenotype rather than the standard destabilization seen with generic colchicine-site binders, meaning that using a cheaper, in-class substitute will fail to replicate its specific spindle assembly checkpoint activation and EB1-dependent cellular responses [3].
In cell-free biochemical assays, Avanbulin demonstrates a precise binding affinity (Kd = 244 nM) to the colchicine site of unassembled tubulin, inhibiting tubulin assembly at 37°C with an IC50 of 1.4 µM [1]. Crucially, unlike vinblastine and other classical MTAs that cause non-specific tubulin aggregation, Avanbulin binds with a strict 1 mol/mol stoichiometry without inducing the formation of tubulin oligomers . This ensures a cleaner baseline for polymerization assays.
| Evidence Dimension | Tubulin binding stoichiometry and oligomerization |
| Target Compound Data | Avanbulin: 1 mol/mol binding stoichiometry (Kd = 244 nM); no oligomer formation |
| Comparator Or Baseline | Vinblastine / Classical MTAs: Induce significant tubulin oligomerization and aggregation |
| Quantified Difference | Avanbulin provides exact 1:1 stoichiometric binding without the confounding oligomerization artifacts caused by classical MTAs. |
| Conditions | In vitro tubulin-binding and assembly assays at 37°C |
Ensures highly reproducible, artifact-free baseline calibration for cell-free microtubule polymerization and structural assays.
A primary procurement driver for Avanbulin is its ability to overcome multifactorial drug resistance. While standard MTAs like paclitaxel and vinblastine experience massive shifts in IC50 due to P-glycoprotein (P-gp) efflux, Avanbulin maintains a median relative IC50 of 10–13.8 nM across diverse, resistant tumor cell lines. It retains full antiproliferative activity in P-gp overexpressing models where conventional taxanes and vinca alkaloids fail [1].
| Evidence Dimension | Antiproliferative IC50 in MDR tumor lines |
| Target Compound Data | Avanbulin: Median IC50 ~10–13.8 nM |
| Comparator Or Baseline | Taxanes and Vinca alkaloids: Significant loss of potency (high IC50 shifts) due to P-gp efflux |
| Quantified Difference | Avanbulin retains low-nanomolar cytotoxicity in MDR1/P-gp overexpressing models, bypassing the efflux mechanisms that neutralize standard MTAs. |
| Conditions | In vitro cell viability assays (72-96 hour exposure) in taxane/vinca-resistant and P-gp overexpressing tumor models |
Essential for selecting a reliable active reference compound when screening therapies against multidrug-resistant cancers.
Avanbulin exhibits highly specific activity linked to end-binding protein 1 (EB1) expression. At concentrations of 6–20 nM, Avanbulin significantly inhibits the migration of glioblastoma cells (e.g., GBM6) and triggers astrocytic differentiation[1]. This effect is strictly EB1-dependent; in EB1-knockdown models (GBM6-shEB1), this targeted differentiation and migration inhibition is lost, distinguishing Avanbulin from generalized cytotoxic agents that kill cells irrespective of EB1 status .
| Evidence Dimension | Inhibition of cellular migration and induction of differentiation |
| Target Compound Data | Avanbulin: Effective at 6–20 nM in EB1-high models |
| Comparator Or Baseline | EB1-knockdown models (GBM6-shEB1): Loss of Avanbulin-induced differentiation |
| Quantified Difference | Avanbulin's anti-migratory and differentiation effects are mechanistically dependent on high EB1 expression, unlike broad-spectrum tubulin poisons. |
| Conditions | In vitro migration and differentiation assays using glioblastoma stem-like cells (GBM6 vs GBM6-shEB1) |
Provides researchers with a highly specific pharmacological probe for EB1-associated tumor pathways, offering targeted utility over generic tubulin inhibitors.
Because Avanbulin evades P-glycoprotein (P-gp) efflux and retains a low-nanomolar IC50 in resistant lines, it is the optimal positive control and benchmark MTA for high-throughput screening assays targeting taxane- and vinca-alkaloid-resistant cancers [1].
Given its strict reliance on end-binding protein 1 (EB1) to inhibit migration and induce differentiation at 6–20 nM, Avanbulin is highly suited for mechanistic studies isolating EB1's role in glioblastoma and lymphoma tumor microenvironments [2].
As the active metabolite of the clinical candidate lisavanbulin (BAL101553), Avanbulin is an essential procurement item for analytical laboratories conducting pharmacokinetic profiling, metabolic conversion assays, and formulation stability studies of lisavanbulin[3].